molecular formula C10H9Cl5N2O B11983787 N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide

Cat. No.: B11983787
M. Wt: 350.4 g/mol
InChI Key: LFUKESHNFDRSJV-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide typically involves the reaction of 2,3-dichloroaniline with trichloroacetaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted acetamides .

Scientific Research Applications

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific pathways. This mechanism is crucial for its potential antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide is unique due to its specific arrangement of chlorine atoms and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H9Cl5N2O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide

InChI

InChI=1S/C10H9Cl5N2O/c1-5(18)16-9(10(13,14)15)17-7-4-2-3-6(11)8(7)12/h2-4,9,17H,1H3,(H,16,18)

InChI Key

LFUKESHNFDRSJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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